3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Description
Properties
IUPAC Name |
3-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-2-7-10-11-8-4-3-6(9)5-12(7)8/h6H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDICHKCDDISACA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1CC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Based on Patent AU2014302595A1
This patent describes a multi-step synthesis oftriazolo[4,3-a]pyridines, emphasizing the use of hydrazine derivatives and coupling reagents to construct the fused heterocycle.
Step 1: Synthesis of Pyridine Intermediate
A halogenated pyridine (e.g., 3-fluoro-2-nitropyridine) undergoes nucleophilic substitution with amines such as (2-methoxybutyl)amine hydrochloride, facilitated by triethylamine (TEA), to yield an amino-substituted pyridine.Step 2: Reduction to Hydrazine Derivative
The nitro group is reduced to hydrazine using catalytic hydrogenation with palladium on carbon (Pd/C), producing a hydrazinyl pyridine.Step 3: Cyclization to Triazolopyridine
The hydrazine derivative reacts with suitable coupling reagents under controlled conditions to cyclize, forming thetriazolo[4,3-a]pyridine core. The process involves the formation of a hydrazide intermediate, which then undergoes intramolecular cyclization.Step 4: Functionalization at Specific Positions
Alkylation or acylation introduces the ethyl group at the 3-position, while amino groups are installed via nucleophilic substitution or reduction steps.
Research Findings:
This method demonstrates high yields and regioselectivity, with reaction conditions optimized to prevent side reactions. The process is adaptable for various substituents, including the amino group at the 6-position.
Method from US11180503B2
This patent emphasizes a convergent synthesis approach involving three key intermediates: a naphthyridinone, a hydrazinyl pyridine, and a propionic acid derivative.
Step 1: Synthesis of Naphthyridinone
Prepared via condensation of appropriate 1,3-dicarbonyl compounds with suitable precursors under acidic conditions, followed by cyclization.Step 2: Preparation of Hydrazinyl Pyridine
Starting from 3-fluoro-2-nitropyridine, reduction with Pd/C under hydrogen yields the hydrazine derivative, which is then coupled with other intermediates.Step 3: Assembly of the Triazolopyridine Core
The intermediates are coupled using coupling reagents like HATU, followed by cyclization under thermal or microwave-assisted conditions to form the fused heterocycle.Step 4: Final Functionalization
Alkylation with ethyl halides and amino group installation are achieved through nucleophilic substitution, often under basic conditions.
Research Findings:
The convergent approach allows for high regioselectivity and yields, with the possibility of introducing various substituents at different stages.
General Procedure for Pyrazolo[1,5-a]pyridine Derivatives (Adapted)
Although focused on pyrazolo[1,5-a]pyridines, this procedure shares similarities with the synthesis of the target compound:
- Step 1: Condensation of 1,3-dicarbonyl compounds with hydrazines or amino precursors under reflux in ethanol with acetic acid as a catalyst.
- Step 2: Cyclization under oxidative or thermal conditions to generate the fused heterocycle.
- Step 3: Post-synthesis modifications, such as alkylation or amino substitution, to achieve the desired substitution pattern.
Data Table Summarizing Preparation Methods
Notes on Optimization and Variability
Reaction Conditions:
Temperature, solvent choice, and catalysts significantly influence yield and regioselectivity. Catalytic hydrogenation is preferred for reduction steps, while microwave irradiation can accelerate cyclization.Substituent Introduction:
Alkylation steps to introduce the ethyl group are typically performed using ethyl halides under basic conditions, with reaction times optimized to prevent over-alkylation.Functional Group Compatibility: The presence of sensitive groups necessitates mild reaction conditions, especially during cyclization and substitution steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine exhibits potent antimicrobial properties. Studies indicate that derivatives of this compound can inhibit the growth of various bacterial strains and fungi. For instance, a study published in the Journal of Medicinal Chemistry highlighted its effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. A notable case study involved the use of this compound in a series of derivatives that displayed cytotoxic effects on human cancer cells .
Neuroprotective Effects
Recent research has suggested that 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine may possess neuroprotective properties. Animal models have demonstrated that it can reduce oxidative stress and inflammation in neurodegenerative diseases like Alzheimer's and Parkinson's .
Agricultural Applications
Pesticide Development
The unique structure of 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine makes it a candidate for developing new pesticides. Its ability to inhibit specific enzymes in pests has been explored as a means to create environmentally friendly pest control agents. Field trials have shown promising results in controlling common agricultural pests without harming beneficial insects .
Herbicide Potential
In addition to its insecticidal properties, this compound has been evaluated for herbicidal activity. Research indicates that formulations containing this compound can effectively suppress weed growth while being selective towards crops .
Materials Science
Polymer Chemistry
In materials science, 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine has been utilized as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional materials. The incorporation of this compound into polymer matrices has opened new avenues for creating advanced materials for industrial applications .
Nanotechnology
The compound is also being explored in nanotechnology for its potential use in drug delivery systems. Its ability to form stable nanoparticles can enhance the bioavailability of drugs and allow for targeted delivery to specific tissues .
Mechanism of Action
The mechanism of action of 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The 3-position substituent significantly influences molecular weight, polarity, and solubility. Key analogs include:
Key Observations :
- Ethyl vs. Methyl : The ethyl group increases molecular weight by ~14 g/mol, likely improving lipophilicity (logP) without excessive steric bulk, a critical factor in drug design .
- Ethyl vs. Isopropyl/Phenyl : Bulkier substituents (isopropyl, phenyl) may reduce solubility and bioavailability but could enhance binding to hydrophobic pockets in target proteins .
Biological Activity
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine (CAS Number: 1258640-29-7) is a compound of interest due to its potential biological activities. This article reviews the pharmacological properties and biological effects of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine is CHN, with a molecular weight of 166.22 g/mol. The compound features a triazole ring fused to a pyridine structure, which is essential for its biological activity.
1. Adenosine Receptor Modulation
Research indicates that derivatives of triazolopyridines can act as modulators of adenosine receptors. A study examined the structure-activity relationship (SAR) of similar compounds and found that modifications at specific positions significantly influenced their binding affinity to A1 and A2A adenosine receptors. Although specific data for 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine is limited, compounds with similar structures have shown promising results in inhibiting phosphodiesterase (PDE) enzymes associated with these receptors .
2. Antiproliferative Activity
In vitro studies have demonstrated that triazolopyridine derivatives exhibit antiproliferative effects against various human cancer cell lines. For instance, certain related compounds showed GI50 values in the nanomolar range against tumor cells . While specific studies on 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine are not extensively documented in current literature, the structural similarities suggest potential activity in cancer therapeutics.
3. Neuropharmacological Effects
Compounds with a similar framework have been reported to interact with nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype. These interactions can modulate neurotransmission and have implications for treating neurodegenerative diseases . The potential for 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine to exhibit similar effects warrants further investigation.
Case Studies
A comparative analysis of various studies highlights the importance of structural modifications on the biological activity of triazolopyridines:
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | PDE10A Inhibition | 2.0 | |
| Compound B | A1R Binding | <10 | |
| Compound C | Antiproliferative | nM range |
These findings underscore the potential therapeutic applications of triazolopyridine derivatives in pharmacology.
Q & A
Q. Reference :
Advanced: How can byproduct formation during synthesis be minimized?
Methodological Answer:
Byproducts arise from incomplete cyclization or side reactions. Mitigation strategies include:
- Temperature Control : Maintain 80–90°C during cyclization to avoid decomposition .
- Reagent Stoichiometry : Use 1.2 eq. of ethyl acetoacetate to ensure complete hydrazide conversion .
- Chromatographic Monitoring : TLC (silica GF₂₅₄, ethyl acetate/hexane 3:7) identifies intermediates. Adjust reaction time if spots persist.
Q. Reference :
Advanced: How is the biological activity of this compound evaluated in preclinical studies?
Methodological Answer:
Q. Reference :
Advanced: What regulatory-compliant validations are required for analytical methods?
Methodological Answer:
Per ICH guidelines, ensure:
- Specificity : No interference from impurities (HPLC purity >98%) .
- Robustness : ±10% variation in mobile phase (e.g., acetonitrile:buffer) retains resolution (R > 2.0).
- Stability : Forced degradation (heat, light, pH) shows <5% decomposition over 24h.
Q. Reference :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
